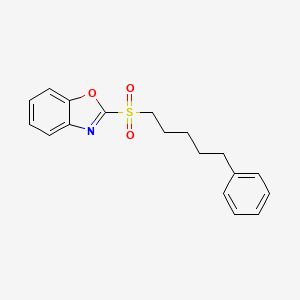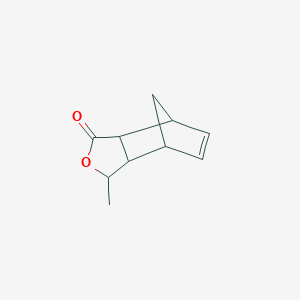![molecular formula C14H16O8 B14194490 2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid CAS No. 834861-05-1](/img/structure/B14194490.png)
2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes benzoyloxy groups and diacetic acid moieties connected through a propane-1,2-diyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid typically involves the esterification of benzoyl chloride with propane-1,2-diol, followed by the reaction with diacetic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy groups to benzyl alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, benzyl alcohols, and substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of 2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the diacetic acid moieties can chelate metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3’-{[2-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid
- 3,3’-{[2-(Benzoyloxy)ethane-1,2-diyl]bis(oxy)}diacetic acid
- 3,3’-{[2-(Benzoyloxy)butane-1,2-diyl]bis(oxy)}diacetic acid
Uniqueness
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
834861-05-1 |
|---|---|
Molekularformel |
C14H16O8 |
Molekulargewicht |
312.27 g/mol |
IUPAC-Name |
2-[3-benzoyloxy-2-(carboxymethoxy)propoxy]acetic acid |
InChI |
InChI=1S/C14H16O8/c15-12(16)8-20-6-11(21-9-13(17)18)7-22-14(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
UGQYBDAZBFZOSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC(COCC(=O)O)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)
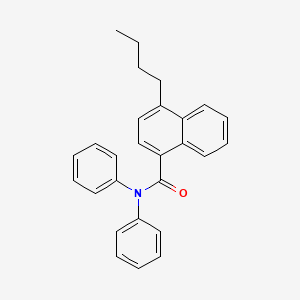
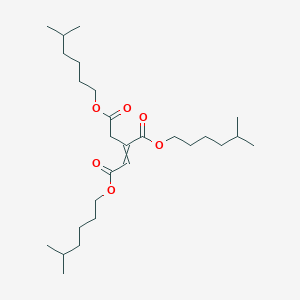

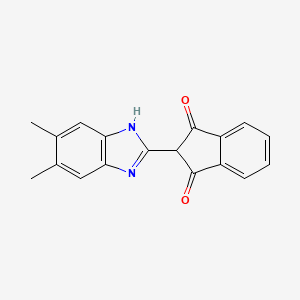
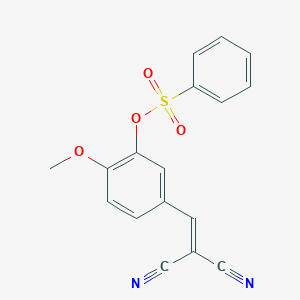
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
![2-(2,2-Dimethylpropyl)-2H,4H-naphtho[1,2-D][1,3]dioxin-4-one](/img/structure/B14194494.png)
